1-(Tetrahydro-2h-pyran-4-yl)-1h-imidazol-4-amine
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Overview
Description
- It is also known by various synonyms, including 1-(Tetrahydro-2H-pyran-4-yl)ethanone, 4-Acetyltetrahydro-4H-pyran, and Achromopeptidase.
- The compound appears as a colorless to pale yellow liquid and is sparingly soluble in water but soluble in organic solvents like ethanol and ethers .
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine: is a chemical compound with the molecular formula CHNO.
Preparation Methods
- One synthetic route involves the reaction of N-methoxy-N-methyltetrahydro-4H-pyran-4-carboxamide with thionyl chloride to form tetrahydro-4H-pyran-4-carbonyl chloride.
- The subsequent reaction of this intermediate with acetic anhydride yields 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine .
- Industrial production methods may vary, but similar synthetic steps are likely employed.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include thionyl chloride, acetic anhydride, and LiAlH4 (used for reduction).
- Major products formed depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May have applications in enzyme studies due to its structural features.
Medicine: Further research is needed, but it could be explored for potential therapeutic effects.
Industry: Its use in industry may involve fine chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects is not well-documented.
- Further studies are necessary to understand its molecular targets and pathways.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, you can explore related structures in the same chemical class to highlight its uniqueness.
Remember that this compound’s applications and properties may evolve as research progresses
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(oxan-4-yl)imidazol-4-amine |
InChI |
InChI=1S/C8H13N3O/c9-8-5-11(6-10-8)7-1-3-12-4-2-7/h5-7H,1-4,9H2 |
InChI Key |
HYGYTQMGUFXQHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C=C(N=C2)N |
Origin of Product |
United States |
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